BenchChemオンラインストアへようこそ!

Sancycline

Antimicrobial susceptibility testing Anaerobic bacteriology Tetracycline class SAR

Sancycline is the 6-deoxy semi-synthetic tetracycline reference standard for SAR programs. It eliminates epimerization artifacts of first-generation tetracyclines, delivers 32-fold greater potency against anaerobic pathogens (MIC90 1 μg/mL vs 32 μg/mL), and retains activity against Tet(K)/Tet(A) efflux-resistant S. aureus and E. coli. Essential for anaerobic susceptibility testing, efflux mechanism dissection, and PK/PD model calibration using validated ED50 values (0.46 mg/kg i.v.). The preferred starting material for CMT-3 synthesis in non-antibacterial MMP-inhibitor research programs.

Molecular Formula C21H22N2O7
Molecular Weight 414.4 g/mol
Cat. No. B8759758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSancycline
Molecular FormulaC21H22N2O7
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
InChIInChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)
InChIKeyMTCQOMXDZUULRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sancycline for Research Procurement: A Semi-Synthetic Tetracycline Antibiotic with Documented Anaerobic Activity


Sancycline (6-demethyl-6-deoxytetracycline) is a semi-synthetic tetracycline antibiotic prepared by hydrogenolysis of the chloro and benzylic hydroxy moieties of declomycin [1]. It belongs to the tetracycline class of bacteriostatic agents that reversibly bind to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation [2]. Unlike its parent compound tetracycline, sancycline lacks the chemically labile β-6-OH group, a structural modification that confers enhanced chemical stability and alters its antimicrobial spectrum [3].

Sancycline vs. Tetracycline Class: Why Sancycline Cannot Be Replaced by Older Analogs in Anaerobic and Resistance Studies


Within the tetracycline class, structural modifications at positions C6 and C7 profoundly influence antimicrobial potency, spectrum, and susceptibility to resistance mechanisms. Sancycline's 6-deoxy-6-demethyl configuration eliminates acid-catalyzed epimerization and dehydration pathways that limit the chemical stability and oral bioavailability of first-generation tetracyclines [1]. Furthermore, sancycline retains activity against tetracycline-resistant strains expressing common efflux determinants (e.g., Tet(K) in S. aureus, Tet(A) in E. coli), whereas tetracycline is inactive against these isolates [2]. Consequently, substituting sancycline with tetracycline, doxycycline, or minocycline in research protocols—particularly those involving anaerobic pathogens or resistant clinical isolates—introduces uncontrolled variables in potency and resistance phenotype that compromise data reproducibility and experimental validity.

Quantitative Differentiation of Sancycline: Head-to-Head MIC90, In Vivo Efficacy, and Resistance Profile Data


Enhanced Potency Against Anaerobic Bacteria: Sancycline vs. Tetracycline (MIC90 Comparison)

Sancycline exhibits a 32-fold lower MIC90 against a broad panel of anaerobic bacterial strains compared to tetracycline. In a study evaluating 339 clinical anaerobic isolates, the average MIC90 of sancycline was 1 μg/mL, whereas tetracycline required 32 μg/mL to achieve the same inhibitory effect [1]. This differential is consistent across multiple anaerobic genera, confirming that the 6-deoxy modification significantly enhances activity against this clinically relevant pathogen group.

Antimicrobial susceptibility testing Anaerobic bacteriology Tetracycline class SAR

Activity Against Tetracycline-Resistant Clinical Isolates: Sancycline MIC Range

Sancycline retains potent activity against tetracycline-resistant strains of Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, with MIC values ranging from 0.06 to 1 μg/mL [1]. In contrast, tetracycline is inactive against these same resistant isolates (MIC typically >16 μg/mL). This indicates that sancycline circumvents common plasmid-encoded tetracycline efflux mechanisms, such as Tet(A) in E. coli and Tet(K) in S. aureus.

Antibiotic resistance Efflux-mediated resistance Clinical microbiology

In Vivo Efficacy in Murine S. aureus Infection Model: ED50 Values by Route

Sancycline demonstrates potent in vivo antibacterial activity in a mouse model of systemic Staphylococcus aureus infection. The effective dose required to protect 50% of infected animals (ED50) was 0.46 mg/kg when administered intravenously and 0.6 mg/kg via subcutaneous injection [1]. These values confirm that sancycline's in vitro potency translates into robust in vivo efficacy, establishing a baseline for comparative efficacy studies with novel tetracycline analogs.

In vivo efficacy Murine infection model Pharmacodynamics

Structural Basis for Stability: 6-Deoxy Modification Eliminates Acid-Catalyzed Degradation

The defining structural feature of sancycline—removal of the C6 hydroxyl and C6 methyl groups—eliminates the acid-catalyzed epimerization and dehydration reactions that degrade first-generation tetracyclines [1]. This modification directly addresses the chemical lability that limits the shelf-life and oral bioavailability of tetracycline and oxytetracycline. While doxycycline and minocycline also lack the β-6-OH group, sancycline represents a structurally simplified 6-deoxytetracycline core that serves as a versatile scaffold for further synthetic diversification, including C7 and C9 modifications via palladium-catalyzed coupling reactions [2].

Chemical stability Structure-activity relationship Tetracycline degradation

Sancycline as a Precursor to Non-Antibacterial Chemically Modified Tetracyclines (CMTs)

Sancycline serves as the direct synthetic precursor to 4-dedimethylamino sancycline (CMT-3/COL-3), a chemically modified tetracycline that lacks antibacterial activity but exhibits potent anti-inflammatory and anti-tumor properties via matrix metalloproteinase (MMP) inhibition [1]. A 2021 comparative study evaluated sancycline, doxycycline, and CMT-3 for effects on epidermal melanogenesis, demonstrating that removal of the 4-dimethylamino group—a structural modification accessible only from the sancycline scaffold—confers selective capacity to suppress melanosome export [2]. This positions sancycline as a critical intermediate for generating non-antibacterial tetracycline derivatives with distinct pharmacological profiles.

Chemically modified tetracyclines Matrix metalloproteinase inhibition Non-antibacterial applications

High-Impact Research and Industrial Applications for Sancycline Based on Quantified Differentiation


Screening Novel Tetracycline Analogs Against Anaerobic Pathogens

Sancycline's 32-fold greater potency against anaerobic bacteria compared to tetracycline (MIC90 of 1 μg/mL vs. 32 μg/mL) [1] makes it the superior baseline compound for susceptibility testing and structure-activity relationship (SAR) studies focused on anaerobic pathogens such as Bacteroides fragilis and Clostridium species. Research programs developing next-generation tetracyclines should use sancycline as a reference standard to accurately benchmark potency improvements in anaerobic assays.

Investigating Tetracycline Resistance Mechanisms and Efflux Pump Inhibition

Because sancycline retains activity against tetracycline-resistant E. coli, S. aureus, and E. faecalis (MIC range: 0.06–1 μg/mL) [1], it is an essential tool for dissecting the molecular basis of tetracycline efflux-mediated resistance. Studies employing sancycline as a comparator can differentiate between resistance mechanisms that affect first-generation tetracyclines versus those that impact 6-deoxytetracyclines, guiding the design of efflux pump inhibitors and resistance-breaking analogs.

In Vivo Pharmacodynamic Modeling and Murine Infection Studies

Sancycline's well-characterized in vivo efficacy, with ED50 values of 0.46 mg/kg (i.v.) and 0.6 mg/kg (s.c.) in a murine S. aureus infection model [1], provides a validated benchmark for pharmacodynamic/pharmacokinetic (PK/PD) modeling. Researchers can use these data to calibrate dosing regimens for novel tetracycline derivatives and to compare the in vivo performance of structurally modified analogs in standardized infection models.

Synthesis and Evaluation of Chemically Modified Tetracyclines (CMTs) for Non-Antibacterial Indications

As the direct precursor to CMT-3 (4-dedimethylamino sancycline), sancycline is the preferred starting material for synthesizing non-antibacterial tetracycline derivatives with anti-inflammatory, anti-angiogenic, and MMP-inhibitory properties [1]. Procurement of high-purity sancycline enables research into novel therapeutic applications of the tetracycline scaffold beyond infectious disease, including oncology, dermatology, and inflammatory disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sancycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.